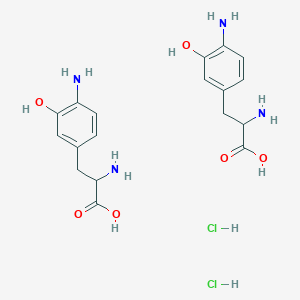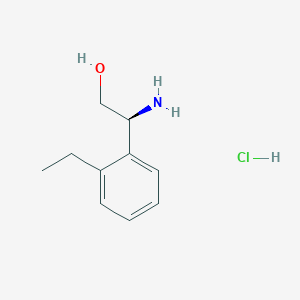
2-Amino-3-(4-amino-3-hydroxyphenyl)propanoicaciddihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride is an organic compound with significant importance in various scientific fields. It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and metabolic processes. The compound’s structure includes an amino group, a hydroxyphenyl group, and a propanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenol and 3-bromopropanoic acid.
Nitration and Reduction: The 4-nitrophenol undergoes nitration to form 4-nitro-3-hydroxyphenyl. This intermediate is then reduced to 4-amino-3-hydroxyphenyl.
Coupling Reaction: The 4-amino-3-hydroxyphenyl is coupled with 3-bromopropanoic acid under basic conditions to form the desired product.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain high purity 2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino or hydroxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, reduced amines, and substituted phenyl derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence metabolic pathways, including those involved in amino acid synthesis and degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tyrosine: A naturally occurring amino acid with a similar structure but lacking the dihydrochloride modification.
3-Amino-3-(4-hydroxyphenyl)propanoic acid: A β-amino acid with a similar backbone but different functional groups.
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid: A fluorinated derivative with distinct chemical properties.
Uniqueness
2-Amino-3-(4-amino-3-hydroxyphenyl)propanoic acid dihydrochloride is unique due to its specific functional groups and dihydrochloride modification, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C18H26Cl2N4O6 |
|---|---|
Molekulargewicht |
465.3 g/mol |
IUPAC-Name |
2-amino-3-(4-amino-3-hydroxyphenyl)propanoic acid;dihydrochloride |
InChI |
InChI=1S/2C9H12N2O3.2ClH/c2*10-6-2-1-5(4-8(6)12)3-7(11)9(13)14;;/h2*1-2,4,7,12H,3,10-11H2,(H,13,14);2*1H |
InChI-Schlüssel |
QSGOETKERVOOBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)O)N.C1=CC(=C(C=C1CC(C(=O)O)N)O)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine](/img/structure/B13109326.png)
![methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate](/img/structure/B13109330.png)



![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13109358.png)
![N-Cyclohexylhexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B13109360.png)



![3-Ethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13109378.png)

![4H-Cyclopenta[d]pyrimidine](/img/structure/B13109391.png)
